6-(2-fluorophenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone
CAS No.:
Cat. No.: VC9675639
Molecular Formula: C23H23FN4O3
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23FN4O3 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 6-(2-fluorophenyl)-2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C23H23FN4O3/c1-31-18-6-4-5-17(15-18)26-11-13-27(14-12-26)23(30)16-28-22(29)10-9-21(25-28)19-7-2-3-8-20(19)24/h2-10,15H,11-14,16H2,1H3 |
| Standard InChI Key | WSNQFSYYUHOEHS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Introduction
6-(2-Fluorophenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone is a synthetic pyridazinone derivative. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and monoamine oxidase (MAO) inhibitory effects. The specific structure of this compound integrates piperazine and fluorophenyl moieties, which are often associated with enhanced biological activity and drug-likeness.
Synthesis Pathway
The synthesis of this compound typically involves multistep reactions starting from commercially available precursors:
-
Formation of the Pyridazinone Core:
-
Reacting 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol yields an intermediate pyridazine derivative.
-
Hydrolysis in glacial acetic acid produces the pyridazinone core.
-
-
Introduction of the Piperazine Side Chain:
-
Ethyl bromoacetate reacts with the pyridazinone to form an ester intermediate.
-
This intermediate is condensed with hydrazine hydrate to yield the final compound containing the piperazine moiety.
-
Monoamine Oxidase Inhibition
Pyridazinones containing fluorophenyl and piperazine groups have been studied as selective MAO inhibitors:
-
Compounds similar to this structure show higher selectivity for MAO-B over MAO-A.
-
Substituents like methoxy groups at specific positions significantly enhance potency .
Cytotoxicity
Studies on related pyridazinones indicate selective cytotoxicity against cancer cells while sparing healthy cells:
-
The fluorine atom contributes to selective binding in cancer-related pathways .
-
Methoxy substitutions improve interaction with hydrophobic regions of target proteins .
Docking Studies
Molecular docking simulations reveal strong π-π interactions between the fluorophenyl group and MAO-B active sites. Hydrophobic interactions involving the pyridazinone ring further stabilize binding .
Experimental Data
| Parameter | Value/Observation |
|---|---|
| MAO-B Inhibition (IC50) | ~0.013 µM for closely related compounds |
| Cytotoxicity | Minimal effects on healthy fibroblast cells at therapeutic doses |
| Docking Score | High affinity for MAO-B active site due to fluorophenyl-pyridazinone interactions |
Applications and Future Directions
-
Pharmacological Potential:
-
As a selective MAO-B inhibitor, it may be useful in treating neurodegenerative diseases like Parkinson's.
-
Its cytotoxic properties suggest potential as an anticancer agent.
-
-
Structural Optimization:
-
Modifications at the methoxy or fluorine positions could further enhance activity or selectivity.
-
Exploring other substitutions on the piperazine ring may improve solubility or reduce off-target effects.
-
-
Clinical Trials:
-
Preclinical studies should evaluate its ADME (absorption, distribution, metabolism, excretion) profile.
-
Toxicity studies are essential to confirm safety for human use.
-
This comprehensive overview highlights the promising nature of 6-(2-fluorophenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone in medicinal chemistry. Further research is warranted to fully realize its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume